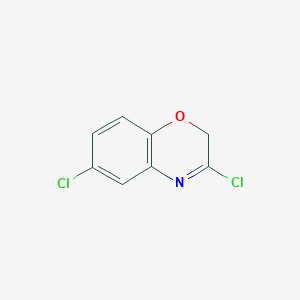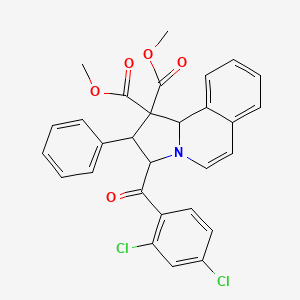
3,6-Dichloro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse range of biological and chemical properties. Benzoxazines are characterized by their oxazine ring fused with a benzene ring, making them an important class of compounds in medicinal and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2H-1,4-benzoxazine typically involves the reaction of 3,6-dichloroaniline with formaldehyde and phenol under acidic conditions. This reaction forms the oxazine ring through a Mannich-type condensation reaction. The reaction is usually carried out in a solvent such as toluene or isopropanol and requires a catalyst like platinum on carbon (Pt/C) under hydrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzoxazines.
Applications De Recherche Scientifique
3,6-Dichloro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of high-performance polymers and resins
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2H-1,4-benzoxazine involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, making it a potential candidate for anticancer therapies . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine
- **6-Chloro-
Propriétés
Numéro CAS |
918968-04-4 |
|---|---|
Formule moléculaire |
C8H5Cl2NO |
Poids moléculaire |
202.03 g/mol |
Nom IUPAC |
3,6-dichloro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-2-7-6(3-5)11-8(10)4-12-7/h1-3H,4H2 |
Clé InChI |
NZRYGYYMJLJCSY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=C(O1)C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)

![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)


![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)


![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
